6-((Aminomethyl)amino)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one
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Overview
Description
6-((Aminomethyl)amino)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, particularly in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Aminomethyl)amino)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one typically involves multi-step reactions starting from simpler pyrimidine derivatives. One common approach is the reaction of 2-(methylthio)pyrimidin-4(3H)-one with aminomethylamine under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-((Aminomethyl)amino)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
6-((Aminomethyl)amino)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor due to its structural similarity to nucleotides.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-((Aminomethyl)amino)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: Known for their potential antitubercular activity.
Pyrido[4,3-d]pyrimidines: Studied for their diverse biological applications.
Uniqueness
6-((Aminomethyl)amino)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methylthio groups allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H12N4OS |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
6-(aminomethylamino)-3-methyl-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C7H12N4OS/c1-11-6(12)3-5(9-4-8)10-7(11)13-2/h3,9H,4,8H2,1-2H3 |
InChI Key |
RUOSLZGVYPYFEP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1SC)NCN |
Origin of Product |
United States |
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